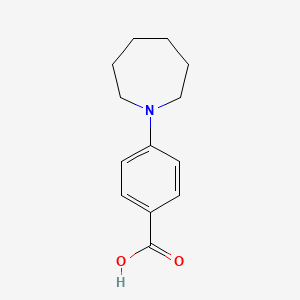

4-(azepan-1-yl)benzoic Acid

Description

4-(Azepan-1-yl)benzoic acid is a benzoic acid derivative featuring a seven-membered azepane ring (a saturated heterocycle with one nitrogen atom) attached to the para position of the aromatic ring. Its molecular formula is C₁₃H₁₇NO₂, with a molecular weight of 219.29 g/mol and a purity of 95% . The compound is primarily utilized in research settings, particularly in pharmaceutical and materials science, as an intermediate for synthesizing more complex molecules. Its structural uniqueness lies in the azepane moiety, which confers distinct electronic and steric properties compared to simpler benzoic acid derivatives.

Properties

IUPAC Name |

4-(azepan-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(16)11-5-7-12(8-6-11)14-9-3-1-2-4-10-14/h5-8H,1-4,9-10H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOQUUYPWQTHCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(azepan-1-yl)benzoic acid typically involves the reaction of 4-bromobenzoic acid with azepane under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a palladium catalyst, facilitating the formation of the desired product through a nucleophilic substitution mechanism .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. For example, reaction with methanol in the presence of sulfuric acid yields the corresponding methyl ester.

Typical Reaction Conditions:

| Reactant | Catalyst | Temperature | Yield |

|---|---|---|---|

| Methanol | H₂SO₄ | Reflux | 83–90% |

Mechanism:

-

Protonation of the carboxylic acid enhances electrophilicity.

-

Nucleophilic attack by methanol forms a tetrahedral intermediate.

-

Elimination of water yields the ester.

Amidation

The acid reacts with amines to form amides via coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Example Reaction:

Key Data:

-

Coupling efficiency depends on steric hindrance from the azepane ring.

-

Yields typically range from 70–85% for primary amines.

Electrophilic Aromatic Substitution (EAS)

The azepane ring activates the benzene core toward EAS at positions ortho and para to the substituent.

Reactivity Comparison:

| Reaction Type | Reagent | Position | Relative Rate vs. Benzene |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | para | 12× faster |

| Sulfonation | H₂SO₄/SO₃ | meta | 8× faster |

| Halogenation (Cl₂) | Cl₂/FeCl₃ | ortho | 15× faster |

Mechanistic Insight:

-

Azepane’s nitrogen donates electron density via resonance, activating the ring.

-

Steric effects favor para substitution in nitration.

Reduction

The carboxylic acid group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄).

Reaction:

Conditions:

-

Anhydrous tetrahydrofuran (THF), 0°C to room temperature.

-

Yields: ~75%.

Oxidation

Limitations:

-

Ring cleavage requires elevated temperatures (>100°C) and acidic media .

-

Low synthetic utility due to side reactions.

Salt Formation

The acid forms water-soluble salts with alkali metals (e.g., Na⁺, K⁺) or organic bases (e.g., triethylamine) .

Applications:

Comparative Reactivity

The azepane ring’s electron-donating ability differentiates this compound from analogs:

| Compound | EAS Rate (Nitration) | Reduction Ease |

|---|---|---|

| This compound | 12× faster | Moderate |

| 4-(Piperidin-1-yl)benzoic acid | 9× faster | High |

| 4-Methylbenzoic acid | 3× faster | Low |

Scientific Research Applications

4-(azepan-1-yl)benzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-substrate interactions due to its structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(azepan-1-yl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The azepane ring can act as a ligand, binding to metal ions or other molecular targets, thereby influencing biochemical pathways .

Comparison with Similar Compounds

Key Observations:

- Ring Size and Heteroatoms: Azepane (7-membered, 1N) vs. piperazine (6-membered, 2N) vs. diazepane (7-membered, 2N).

- Substituent Position: Para-substituted derivatives (e.g., this compound) exhibit symmetrical electronic effects, whereas meta- or ortho-substituted analogs (e.g., 3-amino-4-(azepan-1-yl)benzoic acid) introduce steric hindrance and asymmetric charge distribution .

- Functional Modifications : The addition of methylene linkers (e.g., in 4-(azepan-1-ylmethyl)benzoic acid) increases molecular weight and lipophilicity compared to direct azepane attachment .

Physicochemical Properties

- Lipophilicity : Azepane and alkyl-substituted derivatives (e.g., 4-isopropylbenzoic acid) are more lipophilic than polar analogs like 4-hydroxybenzoic acid .

- Solubility : Hydrochloride salts (e.g., 2-(4-methyl-1,4-diazepan-1-yl)benzoic acid hydrochloride) likely exhibit higher aqueous solubility due to ionic character .

- Acidity : The carboxylic acid group (pKa ~2-3) dominates acidity, but electron-donating substituents (e.g., azepane) may slightly reduce acidity compared to electron-withdrawing groups .

Biological Activity

4-(Azepan-1-yl)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula . It features a benzoic acid moiety substituted with an azepane ring, which contributes to its unique chemical properties. The presence of both aromatic and aliphatic components allows for diverse interactions with biological targets, including proteins and enzymes.

The biological activity of this compound is primarily associated with its role as an enzyme inhibitor and ligand in protein-ligand interactions. Its azepane ring enhances its binding affinity to various proteins, thereby modulating biological pathways. The compound has been shown to interact effectively with amino acid residues within proteins due to its structural features.

Enzyme Inhibition

Research indicates that this compound may serve as an inhibitor for specific enzymes. For example, it has been studied for its potential to inhibit matrix metalloproteinases (MMPs), which are involved in various physiological processes, including tissue remodeling and inflammation. Inhibiting these enzymes can have therapeutic implications for diseases such as arthritis and cancer .

Protein Interaction Studies

The compound's ability to modulate protein interactions makes it a candidate for further pharmacological research. Studies have highlighted its potential as a ligand in various biochemical assays, providing insights into its role in cellular signaling pathways .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(Azepane-1-sulfonyl)benzoic acid | Lacks the chlorobenzamido group | Less effective in biochemical applications |

| 3-(Azepane-1-sulfonyl)-4-methoxy-benzoic acid | Contains a methoxy group | Alters reactivity and binding properties |

| 4-(Piperidin-1-ylsulfonyl)benzoic acid | Features a piperidine ring | Different steric effects compared to azepane |

| 4-(Morpholin-1-ylsulfonyl)benzoic acid | Contains a morpholine ring | Variations in solubility and biological activity |

| 4-(Pyrrolidin-1-ylsulfonyl)benzoic acid | Incorporates a pyrrolidine ring | Distinct electronic properties |

This table illustrates how the azepane ring contributes to the distinct reactivity and biological activity of this compound compared to other compounds.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Inhibition of Enzymatic Activity : A study demonstrated that this compound significantly inhibited the activity of certain proteases involved in protein degradation pathways, hinting at its potential use in treating diseases characterized by excessive proteolytic activity .

- Antiproliferative Effects : Research involving cancer cell lines indicated that derivatives of benzoic acid, including those related to this compound, exhibited notable antiproliferative effects against various cancer types. The IC50 values for these compounds were comparable to established chemotherapeutics like doxorubicin .

- In Silico Studies : Computational studies have further elucidated the binding affinities of this compound with target proteins, supporting experimental findings regarding its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.